molecular formula C12H26O3Si B14513114 Triethoxy(hex-1-EN-1-YL)silane CAS No. 62621-32-3

Triethoxy(hex-1-EN-1-YL)silane

Cat. No.: B14513114
CAS No.: 62621-32-3
M. Wt: 246.42 g/mol
InChI Key: DVFZJTWMDGYBCD-UHFFFAOYSA-N
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Description

Triethoxy(hex-1-en-1-yl)silane is an organosilicon compound characterized by a triethoxy silyl group attached to a hex-1-enyl chain. Organosilanes with alkenyl substituents are widely used in organic synthesis, surface modification, and polymer chemistry due to their reactivity in hydrosilylation, cross-coupling, and silanization reactions .

Properties

CAS No.

62621-32-3

Molecular Formula

C12H26O3Si

Molecular Weight

246.42 g/mol

IUPAC Name

triethoxy(hex-1-enyl)silane

InChI

InChI=1S/C12H26O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h11-12H,5-10H2,1-4H3

InChI Key

DVFZJTWMDGYBCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C[Si](OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(hex-1-en-1-yl)silane can be synthesized through the hydrosilylation of hex-1-ene with triethoxysilane. This reaction typically requires a catalyst, such as platinum or rhodium, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(hex-1-en-1-yl)silane undergoes various types of chemical reactions, including:

    Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, typically catalyzed by precious metals like platinum or rhodium.

    Hydrolysis: The compound is susceptible to hydrolysis, leading to the formation of silanols and ethanol.

    Reduction: It can act as a reducing agent in the presence of suitable catalysts, such as cobalt or nickel.

Common Reagents and Conditions

    Hydrosilylation: Catalysts like platinum or rhodium, moderate temperatures (50-100°C), and inert atmospheres (e.g., nitrogen or argon).

    Hydrolysis: Water or aqueous solutions, ambient temperature.

    Reduction: Cobalt or nickel catalysts, mild temperatures (25-50°C).

Major Products Formed

    Hydrosilylation: The major product is the corresponding alkylsilane.

    Hydrolysis: The major products are silanols and ethanol.

    Reduction: The major products depend on the specific substrate being reduced but often include alcohols or amines.

Scientific Research Applications

Triethoxy(hex-1-en-1-yl)silane has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of adhesives, sealants, and coatings due to its strong bonding capabilities with silica surfaces.

Mechanism of Action

The mechanism of action of triethoxy(hex-1-en-1-yl)silane involves the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, leading to the formation of silanols, which then condense with surface hydroxyl groups on silica. This process results in a robust and durable bond, making it highly effective in various applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of triethoxy(hex-1-en-1-yl)silane with structurally related compounds from the evidence:

Compound Substituent Key Features References
This compound Hex-1-enyl Hypothesized to exhibit reactivity in hydrosilylation and surface modification. N/A
(Cyclohex-1-en-1-yloxy)triethylsilane Cyclohexenyloxy + triethylsilyl Used as a precursor for cyclohexyne synthesis; TLC Rf = 0.86 (hexanes/EtOAc 9:1).
1-(Trimethylsiloxy)cyclohexene Cyclohexenyloxy + trimethylsilyl Higher volatility due to smaller trimethyl group; EINECS 229-675-1.
Triethoxy(7-methyl-3-methyleneoct-6-en-1-yl)silane Branched alkenyl chain Synthesized via Pt-catalyzed hydrosilylation (89% yield); used in polymer chemistry.
Triethoxy[4-(trifluoromethyl)phenyl]silane Aromatic trifluoromethyl group Enhanced hydrophobicity; stabilizes siloxane networks in surface coatings.
Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane Ethynyl + chiral pyran Chiral intermediate for asymmetric synthesis; [α]D = +105.8°.

Physicochemical Properties

  • Polarity : Cyclohexenyloxytriethylsilane (Rf = 0.86) is less polar than ketone derivatives (Rf = 0.45) due to the electron-donating silyl ether group .
  • Thermal Stability : Triethoxy groups (as in ) enhance thermal stability compared to trimethyl analogues () .
  • Chirality : Ethynylsilanes with chiral centers (e.g., ) exhibit high optical activity, critical for enantioselective catalysis .

Key Research Findings

  • Regioselectivity : Platinum catalysts favor 1,2-hydrosilylation in alkenylsilane synthesis, as seen in .
  • Chiral Applications : Asymmetric synthesis routes () highlight the role of silanes in accessing enantiopure pharmaceuticals .
  • Stability Trade-offs : Triethoxy groups improve hydrolytic stability over trimethoxy analogues but reduce volatility .

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